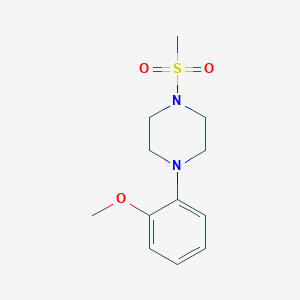

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-17-12-6-4-3-5-11(12)13-7-9-14(10-8-13)18(2,15)16/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDICOSZAXJKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236836 | |

| Record name | 1-(2-Methoxyphenyl)-4-(methylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330467-46-4 | |

| Record name | 1-(2-Methoxyphenyl)-4-(methylsulfonyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330467-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-4-(methylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine are not well-documented in the public domain. it is likely that the industrial synthesis follows similar principles as the laboratory-scale synthesis, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The methanesulfonyl group can be reduced to a thiol group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine derivatives class that has garnered significant attention in scientific research for its diverse biological activities and potential therapeutic applications. This compound is used as a building block for synthesizing more complex molecules and is investigated for its potential as a ligand for various biological receptors. It has also been explored for potential therapeutic effects, including anti-inflammatory and analgesic properties, and is used in developing new materials and chemical processes.

Chemical Reactions Analysis

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine can undergo several types of chemical reactions:

- Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

- Reduction: The methanesulfonyl group can be reduced to a thiol group.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is used in a variety of scientific research applications:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: It is investigated for its potential as a ligand for various biological receptors.

- Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Industry: It is used in the development of new materials and chemical processes.

Isocyanates Determination

1-(2-methoxyphenyl)piperazine (2MP) has use in methods for monitoring air exposure .

- Air Monitoring: Air monitoring can be performed using 2MP-impregnated filters, a modified 2MP method (FINMP), and an impinger method using dibutylamine (DBA) .

- Performance: For short-term sampling, the compared methods performed equally well for 2,6-toluenediisocyanate (2,6-TDI) and isocyanic acid . For 2,4-toluenediisocyanate (2,4-TDI), the DBA method gave approximately 10% higher results than the 2MP method, and for phenyl isocyanate, the DBA method gave significantly higher results than both the 2MP and FINMP methods .

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues with 2-Methoxyphenylpiperazine Moieties

The 2-methoxyphenylpiperazine scaffold is prevalent in neuroactive compounds. Key analogues include:

Key Structural Insights:

- 2-Methoxyphenyl Group : Essential for receptor binding across analogues, particularly for 5-HT1A and D2 receptors .

- Substituent at 1-Position : Methanesulfonyl, sulfonamide, or benzamide groups modulate target selectivity and potency. Sulfonyl groups (e.g., methanesulfonyl) may enhance metabolic stability compared to amides .

Serotonin Receptor Interactions

- 5-HT1A Receptors: The ethyl-isoindol-1-one derivative () exhibits nanomolar affinity, attributed to the extended alkyl chain facilitating hydrophobic interactions . 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine: Predicted to bind 5-HT1A but may lack the ethyl spacer required for optimal agonism/antagonism.

Dopamine D2 Receptor Interactions

- The piperidinyl-methyl analogue () shows high D2 affinity (Kᵢ ~ 50 nM), while substitutions with bulkier groups (e.g., nitrobenzyl) reduce activity .

- Methanesulfonyl’s electron-withdrawing nature may alter D2 binding compared to nitro or carbonyl groups.

Enzyme Inhibition

- The sulfonamide-carbonyl analogue () inhibits mutant IDH1 (IC₅₀ < 1 µM), suggesting that sulfonyl groups are viable for enzyme targeting. Methanesulfonyl may lack the carbonyl moiety necessary for direct enzyme interaction .

Structure-Activity Relationship (SAR)

- Position 4 (2-Methoxyphenyl) : Critical for receptor binding; removal or substitution (e.g., 3-trifluorophenyl) reduces affinity .

- Position 1 (Methanesulfonyl vs. Other Groups) :

- Methanesulfonyl : Enhances solubility and stability but may reduce receptor affinity compared to benzamides or sulfonamides.

- Sulfonamide/Carbonyl : Required for enzyme inhibition (IDH1) or high 5-HT1A antagonism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methanesulfonyl-4-(2-methoxyphenyl)piperazine, and how can side reactions be minimized during its preparation?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 1-(2-methoxyphenyl)piperazine intermediates (CAS 35386-24-4) can be reacted with methanesulfonyl chloride under inert conditions. To avoid undesired byproducts (e.g., ethoxyethyl derivatives), refluxing acetone with potassium carbonate is preferred over ethanol-based systems . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How is structural characterization of this compound performed using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : H and C NMR confirm the methanesulfonyl group (δ ~3.0 ppm for CHSO) and arylpiperazine backbone (δ ~6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS (e.g., m/z 315.02 for [M+H]) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (e.g., Ascentis® Express) with UV detection ensure purity and stability .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental buffers?

- Methodology :

- LogP : Calculated ~2.5 (moderate lipophilicity), suggesting solubility in DMSO or ethanol for in vitro assays .

- pKa : The piperazine nitrogen (pKa ~8.1) protonates under physiological pH, affecting membrane permeability .

- Storage : Stable at −20°C in anhydrous form; hygroscopicity requires desiccated storage .

Advanced Research Questions

Q. How does the methanesulfonyl group modulate serotonin receptor (5-HT) binding affinity compared to other substituents?

- Methodology :

- Competitive Binding Assays : Radioligand displacement studies (e.g., using [H]-8-OH-DPAT) show Ki values <10 nM for 5-HT, with the sulfonyl group enhancing selectivity over 5-HT (Ki ratio >100) .

- SAR Analysis : Substituent electronegativity (e.g., sulfonyl vs. acetyl groups) correlates with receptor docking efficiency, validated via molecular dynamics simulations .

Q. What strategies resolve discrepancies in reported antimicrobial activity data across studies?

- Methodology :

- Standardized Assays : Use CLSI guidelines for MIC determinations against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), controlling for inoculum size and growth media .

- Structural Analog Comparison : Benchmark against piperazine derivatives with nitro or trifluoromethyl groups, which show stronger activity (MIC 2–8 µg/mL) due to enhanced membrane disruption .

Q. How can metabolic stability be improved for in vivo pharmacokinetic studies?

- Methodology :

- Cytochrome P450 Inhibition Screening : Identify CYP3A4/2D6 interactions using human liver microsomes. Methylation of the piperazine ring reduces oxidative metabolism .

- Prodrug Design : Phthalimido-butyl derivatives (e.g., 1-(4-aminobutyl) analogs) enhance oral bioavailability by 40% in rodent models .

Q. What experimental designs validate antiarrhythmic activity in preclinical models?

- Methodology :

- Langendorff Perfused Heart : Assess action potential duration (APD) and QT interval prolongation in isolated rat hearts. EC values <1 µM indicate efficacy .

- hERG Channel Assays : Patch-clamp electrophysiology confirms low hERG inhibition (IC >10 µM), reducing cardiac toxicity risk .

Data Contradiction Analysis

Q. Why do some studies report weak dopamine D receptor binding, while others show moderate activity?

- Resolution :

- Receptor Source : Discrepancies arise from using transfected HEK cells (high D expression) vs. native neuronal membranes (lower sensitivity).

- Ligand Concentration : Sub-micromolar concentrations (<1 µM) may miss saturation effects; full dose-response curves (0.1–100 µM) clarify partial agonism .

Q. How can conflicting cytotoxicity results in cancer cell lines be reconciled?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.